molecular formula C9H8N2O4S B3381066 2-(4-Cyanobenzenesulfonamido)acetic acid CAS No. 214841-99-3

2-(4-Cyanobenzenesulfonamido)acetic acid

Cat. No.: B3381066
CAS No.: 214841-99-3
M. Wt: 240.24 g/mol
InChI Key: FDHUUEBQWGBPMV-UHFFFAOYSA-N
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Description

2-(4-Cyanobenzenesulfonamido)acetic acid is a chemical compound with the molecular formula C9H8N2O4S. It is characterized by a benzene ring substituted with a cyano group (-CN) and a sulfonamide group (-SO2NH2) attached to an acetic acid moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-cyanobenzenesulfonyl chloride and glycine.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of the sulfonyl chloride group with the amino group of glycine under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

  • Purification: The product is purified by recrystallization from an appropriate solvent, such as water or ethanol.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the cyano group to an amine, resulting in the formation of 2-(4-aminobenzenesulfonamido)acetic acid.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or sulfonamide groups are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

  • Substitution: Nucleophiles such as ammonia (NH3) or amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Amines and their derivatives.

  • Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

2-(4-Cyanobenzenesulfonamido)acetic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-(4-Cyanobenzenesulfonamido)acetic acid is structurally similar to other sulfonamide derivatives, such as 2-(4-aminobenzenesulfonamido)acetic acid and 2-(4-nitrobenzenesulfonamido)acetic acid. These compounds differ in their substituents on the benzene ring, which can lead to variations in their chemical reactivity and biological activity. The presence of the cyano group in this compound imparts unique properties that distinguish it from its analogs.

Comparison with Similar Compounds

  • 2-(4-aminobenzenesulfonamido)acetic acid

  • 2-(4-nitrobenzenesulfonamido)acetic acid

  • 2-(4-methylbenzenesulfonamido)acetic acid

  • 2-(4-methoxybenzenesulfonamido)acetic acid

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Properties

IUPAC Name

2-[(4-cyanophenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c10-5-7-1-3-8(4-2-7)16(14,15)11-6-9(12)13/h1-4,11H,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHUUEBQWGBPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214841-99-3
Record name 2-(4-cyanobenzenesulfonamido)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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